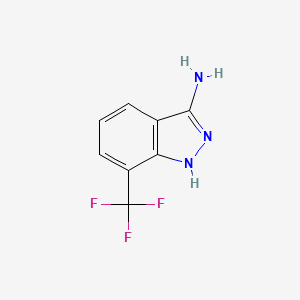

7-(trifluoromethyl)-1H-indazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-(trifluoromethyl)-1H-indazol-3-amine” is a compound that contains an indazole ring, which is a type of nitrogen-containing heterocycle. The “7-(trifluoromethyl)” indicates that a trifluoromethyl group (-CF3) is attached to the 7th position of the indazole ring. The “3-amine” means that an amine group (-NH2) is attached to the 3rd position of the indazole ring .

Synthesis Analysis

The synthesis of such a compound could potentially involve the introduction of the trifluoromethyl group and the amine group onto the indazole ring. Trifluoroacetimidoyl halides are considered as potent trifluoromethyl synthons to construct a wide variety of trifluoromethyl-containing compounds . The amine group could be introduced through various methods, including nucleophilic substitution or reduction of a nitro group .Molecular Structure Analysis

The molecular structure of this compound would consist of an indazole ring substituted with a trifluoromethyl group at the 7th position and an amine group at the 3rd position. The trifluoromethyl group is electron-withdrawing, which could influence the electronic properties of the molecule .Chemical Reactions Analysis

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials. It has been involved in various chemical reactions, especially in trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl and amine groups. The trifluoromethyl group is known to enhance lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .Scientific Research Applications

High Thermal Stability and Energetic Materials

7-(Trifluoromethyl)-1H-indazol-3-amine derivatives, like 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX), exhibit high thermal stability and are considered for applications as heat-resistant energetic materials. These compounds demonstrate remarkable properties like a high density at room temperature, excellent thermal stability, and moderate energetic performance, making them suitable for specialized applications where heat resistance and insensitivity to mechanical stimulation are critical (Yan et al., 2021).

Synthesis of Novel Derivatives and Antimicrobial Activity

The compound showcases versatility in synthetic chemistry, where it serves as a precursor for novel derivatives with potential biological activities. For instance, regioisomers like 3-amino-4-(trifluoromethyl)-6-phenyl-1H-indazole-7-carbonitrile and its analogs have been used to synthesize pyrimidine fused indazole derivatives. These compounds exhibit significant antimicrobial activity against a spectrum of Gram-positive and Gram-negative bacteria and fungal species, highlighting their potential in developing new antimicrobial agents (Yakaiah et al., 2008).

Understanding Molecular Structures and Interactions

Research on the structural aspects of 7-(Trifluoromethyl)-1H-indazol-3-amine derivatives provides insights into their molecular interactions and stability. Studies involving X-ray crystallography and magnetic resonance spectroscopy have revealed the tautomeric nature of these compounds and their unique crystallization patterns. This knowledge is crucial for designing molecules with desired properties and understanding their behavior in various conditions (Teichert et al., 2007).

Development of Energetic Materials

The compound's derivatives have also been investigated for their potential in developing energetic materials. For instance, compounds like 7-nitro-3-(nitro-NNO-azoxy)[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine have shown promising properties that could be exploited in the design of high-energy materials, further diversifying the application spectrum of 7-(Trifluoromethyl)-1H-indazol-3-amine derivatives (Anikin et al., 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

7-(trifluoromethyl)-1H-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)5-3-1-2-4-6(5)13-14-7(4)12/h1-3H,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNKCXFTRPDGAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355875 |

Source

|

| Record name | 7-(trifluoromethyl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(trifluoromethyl)-1H-indazol-3-amine | |

CAS RN |

60330-35-0 |

Source

|

| Record name | 7-(trifluoromethyl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)

![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)

![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)